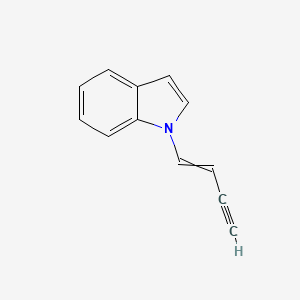

1-(But-1-en-3-yn-1-yl)-1H-indole

Description

Structure

3D Structure

Properties

CAS No. |

62062-41-3 |

|---|---|

Molecular Formula |

C12H9N |

Molecular Weight |

167.21 g/mol |

IUPAC Name |

1-but-1-en-3-ynylindole |

InChI |

InChI=1S/C12H9N/c1-2-3-9-13-10-8-11-6-4-5-7-12(11)13/h1,3-10H |

InChI Key |

JCIPVLFQWCNVKO-UHFFFAOYSA-N |

Canonical SMILES |

C#CC=CN1C=CC2=CC=CC=C21 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 1 but 1 En 3 Yn 1 Yl 1h Indole

Reactivity Governed by the Terminal Alkyne Functionality

The terminal alkyne group is a cornerstone of the molecule's reactivity, offering a gateway to a variety of transformations, including metal-catalyzed functionalization and addition reactions.

Metal-Catalyzed Alkyne Functionalization

Metal catalysis provides a powerful toolkit for the modification of terminal alkynes. Homocoupling reactions, for instance, can be employed to dimerize the molecule, creating symmetrical structures with extended conjugation.

Table 1: Predicted Conditions for Metal-Catalyzed Homocoupling

| Catalyst System | Solvent | Conditions | Expected Product |

| PdCl₂(PPh₃)₂ / CuI / Et₃N | DMF | Room Temperature | 1,6-di(1H-indol-1-yl)hexa-1,5-dien-3-yne |

| CuCl₂ / Pyridine | Methanol | Reflux | 1,6-di(1H-indol-1-yl)hexa-1,5-dien-3-yne |

Beyond homocoupling, the terminal alkyne is a prime candidate for cycloaddition reactions. For example, the Huisgen 1,3-dipolar cycloaddition with an azide (B81097) would lead to the formation of a triazole ring, a valuable pharmacophore. wikipedia.org

Electrophilic and Nucleophilic Additions to the Triple Bond

The electron-rich triple bond of the alkyne is susceptible to attack by electrophiles. For instance, electrophilic cyclization can be initiated by reagents like N-iodosuccinimide, potentially leading to the formation of functionalized furan (B31954) rings. researchgate.net

Conversely, the terminal alkyne can also undergo nucleophilic conjugate additions, especially when activated. bham.ac.ukacs.org The addition of nucleophiles like thiols or amines can proceed under base-catalyzed conditions, offering a route to functionalized alkenes. bham.ac.ukacs.org

Reactions Involving the Conjugated Enyne System

The conjugated enyne system, comprising the double and triple bonds, allows for a range of pericyclic reactions and selective reductions, further expanding the synthetic utility of the parent molecule.

Pericyclic Reactions and Cascade Cycloadditions

The enyne moiety can act as a dienophile in Diels-Alder reactions, a powerful tool for the construction of six-membered rings. wikipedia.orgmasterorganicchemistry.com Studies on similar enyne systems have shown that cycloadditions can occur with high selectivity at the acetylenic part of the molecule. organic-chemistry.org The regiochemical outcome of such reactions can be influenced by substituents on the diene. organic-chemistry.org

Table 2: Hypothetical Diels-Alder Reaction Parameters

| Diene | Conditions | Expected Product Class |

| Cyclopentadiene | Thermal (e.g., 150 °C) | Bicyclic adduct |

| Danishefsky's diene | Lewis Acid (e.g., ZnCl₂) | Functionalized cyclohexene (B86901) |

Furthermore, the enyne system can participate in [3+2] cycloadditions, which are valuable for the synthesis of five-membered heterocyclic rings. wikipedia.orgnih.govnih.gov

Catalytic Hydrogenation and Hydration of Enynes

Selective hydrogenation of the enyne system offers a method to produce various saturated and partially saturated derivatives. The choice of catalyst is crucial for controlling the outcome of the reaction.

Table 3: Predicted Outcomes of Catalytic Hydrogenation

| Catalyst | Conditions | Predominant Product |

| Lindlar's Catalyst | H₂ (1 atm) | 1-(But-1-en-1-yl)-1H-indole |

| Pd/C | H₂ (1 atm) | 1-Butyl-1H-indole |

| Pt/C | H₂ (high pressure) | 1-Butyloctahydroindole |

Catalytic hydrogenation of indoles to indolines is a well-established transformation, though it can sometimes be challenging to prevent further reduction. nih.gov The use of specific catalysts, such as Pt/C in the presence of an acid, can promote the selective hydrogenation of the indole (B1671886) ring. nih.gov Complete hydrogenation to octahydroindoles is also possible under more forcing conditions with specialized ruthenium catalysts. nih.gov

Indole Ring Functionalization Directed by the N-Substituent

The N-substituent can influence the regioselectivity of electrophilic substitution on the indole ring. While N-alkylation is a common reaction for indoles, the nature of the N-substituent can direct further functionalization to either the C2 or C3 position of the indole nucleus. rsc.orgnih.gov Palladium-catalyzed methods have been developed for the selective C2-alkenylation of indoles by using a directing group on the nitrogen. beilstein-journals.org In the absence of such a directing group, functionalization often occurs at the C3 position. beilstein-journals.orgnih.gov The electron-rich nature of the indole ring makes it a good nucleophile for reactions with various electrophiles. clockss.orgmdpi.com

Intramolecular Cyclization Reactions Leading to Fused Indole Architectures

The enyne moiety of 1-(but-1-en-3-yn-1-yl)-1H-indole is a particularly attractive feature for the construction of complex, fused indole architectures through intramolecular cyclization. nih.govacs.org Such reactions can be promoted by transition metals, radical initiators, or strong acids, leading to the formation of new rings and increased molecular complexity in a single step. beilstein-journals.orgorganic-chemistry.orgcapes.gov.brcapes.gov.br The specific outcome of the cyclization would depend on the reaction conditions and the mode of activation of the enyne system.

Several potential cyclization pathways can be envisioned for this compound:

Cyclization involving the alkene: The double bond can participate in cyclization onto the indole C2 position, a common reaction for N-alkenylindoles. Palladium-catalyzed intramolecular alkenylation, for example, has been used to synthesize β-carbolinones from N-allyl-1H-indole-2-carboxamides. beilstein-journals.org

Cyclization involving the alkyne: The terminal alkyne is a versatile functional group for cyclization. It can undergo reactions such as hydroamination or hydroarylation to form fused systems. For instance, zinc bromide has been shown to catalyze the cyclization of 2-phenylethynylaniline to 2-phenylindole. researchgate.net

Tandem cyclizations: The conjugated enyne system allows for more complex cascade reactions. For example, a reaction could be initiated at the alkyne, followed by a subsequent cyclization involving the alkene, or vice versa. Such tandem processes can lead to the rapid construction of polycyclic indole derivatives.

The following table presents examples of intramolecular cyclization reactions of analogous N-substituted indoles, illustrating the potential for forming fused architectures from precursors like this compound.

Table 2: Intramolecular Cyclization Reactions of N-Substituted Indoles

| Substrate | Reaction Type | Catalyst/Reagents | Product (Fused Architecture) |

|---|---|---|---|

| N-Allyl-1H-indole-2-carboxamides | Palladium-catalyzed Intramolecular Alkenylation | PdCl₂(MeCN)₂, 1,4-Benzoquinone | β-Carbolinones / Pyrazino[1,2-a]indoles |

| 3-(Alken-4-yl)indoles | Palladium-catalyzed Endo-cyclization | Pd(OAc)₂, 1,4-Benzoquinone | Carbazole derivatives |

| 1-(ω-Iodoalkyl)indole-3-carboxaldehydes | Radical Cyclization | Tributyltin hydride, AIBN | 1,2-Fused Indoles |

| N-Arylated/Alkylated Indoles | Phenyliodine bis(trifluoroacetate) (PIFA)-mediated Cyclization | PIFA | Pyrrole-fused aromatics |

| 2-Alkynylanilines | Sulfur-mediated Intramolecular Cyclization | S₈, NaOH | 2-Substituted Indoles |

Advanced Spectroscopic and Computational Characterization of Indole Enyne Structures

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic methods are indispensable for confirming the molecular structure and exploring the conformational dynamics of indole-enyne derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and stereochemistry of organic molecules. For indole (B1671886) derivatives, ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom. youtube.com

In the ¹H NMR spectrum of indole-based compounds, the proton at the N-H position typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm. youtube.com The protons on the indole ring exhibit characteristic coupling patterns. For instance, the proton at position 3 of the indole ring often shows as a singlet, while the aromatic protons on the benzene (B151609) ring (positions 4, 5, 6, and 7) show complex splitting patterns due to ortho, meta, and para couplings. youtube.com

For a related compound, 1-(prop-2-yn-1-yl)-1H-indole-2-carbonitrile, the methylene (B1212753) protons of the propargyl group appear as a singlet around 5.04 ppm, and the acetylenic proton shows as a triplet at approximately 2.40 ppm. mdpi.com The aromatic protons of the indole ring resonate between 7.19 and 7.69 ppm. mdpi.com

Table 1: Representative ¹H NMR Chemical Shifts for Indole Derivatives

| Proton Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Indole N-H | >10 | br s | - |

| Indole C3-H | ~7.0-7.5 | t | ~1.0 |

| Indole Aromatic-H | ~7.0-8.0 | m | - |

| CH₂ (propargyl) | ~5.0 | s | - |

| CH (alkyne) | ~2.4 | t | ~2.5 |

Note: Data are representative and can vary based on substitution and solvent.

The ¹³C NMR spectrum provides complementary information. The quaternary carbons of the indole ring typically appear in the range of 110-140 ppm. mdpi.com The carbon atoms of the cyano group in 1-(prop-2-yn-1-yl)-1H-indole-2-carbonitrile resonate around 113-114 ppm. mdpi.com

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the molecular formula. mdpi.com For instance, the calculated mass for the protonated molecule of 1-(3-(p-tolyl)prop-2-yn-1-yl)-1H-indole-2-carbonitrile ([M+H]⁺) is 282.10257, which was found to be in close agreement with the experimental value of 282.10179. mdpi.com

The fragmentation patterns observed in the mass spectrum can also offer valuable structural information. The fragmentation of indole derivatives often involves the loss of small molecules or radicals from the substituent groups.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. scielo.br For 1-(But-1-en-3-yn-1-yl)-1H-indole, characteristic IR absorption bands would be expected for the C≡C triple bond (around 2100-2260 cm⁻¹), the C=C double bond (around 1620-1680 cm⁻¹), and the N-H bond of the indole ring (around 3300-3500 cm⁻¹). docbrown.infonist.gov For example, in a related ynone, the C≡C stretch appears at 2202 cm⁻¹ and the C=O stretch at 1662 cm⁻¹. rsc.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Indole and its derivatives typically exhibit strong absorption bands in the UV region. nist.gov The electronic spectrum of indole in ethanol (B145695) shows absorption maxima around 217, 266, and 287 nm. researchgate.net The extended conjugation in this compound, due to the enyne substituent, would be expected to shift the absorption maxima to longer wavelengths (a bathochromic shift). The photooxidation of indole can lead to the formation of colored products like indirubin (B1684374) (λmax = 540 nm) and indigo (B80030) (λmax = 610 nm). researchgate.net

Table 2: Characteristic Spectroscopic Data for Indole and Related Functional Groups

| Spectroscopic Technique | Functional Group | Characteristic Signal |

|---|---|---|

| IR | C≡C (alkyne) | ~2100-2260 cm⁻¹ (weak to medium) |

| IR | C=C (alkene) | ~1620-1680 cm⁻¹ (variable) |

| IR | N-H (indole) | ~3300-3500 cm⁻¹ (strong, broad) |

| UV-Vis | Indole Chromophore | ~217, 266, 287 nm |

Note: Values are approximate and can be influenced by the molecular environment.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular connectivity and stereochemistry. mdpi.com

For a related compound, 1-(prop-2-yn-1-yl)-2,3-dihydro-1H-indole-2,3-dione, single-crystal X-ray diffraction analysis revealed that the prop-2-yn-1-yl substituent is oriented significantly out of the mean plane of the dihydroindole moiety. researchgate.netresearchgate.net The crystal structure also showed the presence of intermolecular C-H···O hydrogen bonds, which form ribbons running along the b-axis, and π-π stacking interactions between the dihydroindole moieties along the a-axis. researchgate.netresearchgate.net Such detailed structural information is invaluable for understanding intermolecular interactions and packing in the solid state.

Theoretical Studies and Quantum Chemical Calculations

Theoretical calculations, particularly those based on quantum chemistry, have become an essential complement to experimental techniques for characterizing molecular structures and properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure, stability, and spectroscopic properties of molecules. DFT calculations can predict molecular geometries, vibrational frequencies (for IR spectra), and electronic transitions (for UV-Vis spectra) with a good degree of accuracy. researchgate.net

For indole derivatives, DFT calculations can be employed to:

Optimize the molecular geometry: This provides a theoretical 3D structure of the molecule, including bond lengths and angles, which can be compared with experimental data from X-ray crystallography if available.

Predict spectroscopic properties: Calculated NMR chemical shifts, IR vibrational frequencies, and UV-Vis excitation energies can aid in the interpretation of experimental spectra.

Analyze the electronic structure: DFT can be used to calculate molecular orbitals, electron density distribution, and electrostatic potential maps, providing insights into the reactivity and intermolecular interactions of the molecule. For example, understanding the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial for predicting the molecule's behavior in chemical reactions.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling has become an indispensable tool for elucidating the complex reaction mechanisms involving indole-enyne structures such as this compound. Density Functional Theory (DFT) is a commonly employed method for these investigations, allowing for the detailed exploration of potential energy surfaces, the identification of intermediates, and the characterization of transition states. researchgate.net

Theoretical studies on related indole systems have provided insights into the plausible reactive pathways for the enyne moiety. For instance, in the context of cycloaddition reactions, which are characteristic of unsaturated systems, computational models can predict the activation energies and reaction exothermicities. These calculations help in understanding whether a reaction will proceed via a concerted or a stepwise mechanism. For example, studies on similar 1,3-dipolar cycloadditions have shown that the nature of the substituents can significantly influence the reaction barrier heights. researchgate.net

The investigation of transition state geometries provides crucial information about the steric and electronic factors that govern the reaction's progress. For a molecule like this compound, computational analysis can reveal the preferred orientation of reactants and the nature of bond-forming and bond-breaking processes at the highest point of the energy barrier. The distortion energies of the reactants in the transition state are often correlated with the activation energies of the reactions. researchgate.net

While specific computational data for the reaction mechanisms of this compound are not extensively published, we can infer potential reaction pathways based on studies of analogous systems. For instance, the enyne functionality can participate in various transformations, including cyclizations and addition reactions. Computational modeling can predict the feasibility of such reactions. The following table provides a hypothetical representation of calculated activation energies for different potential reaction pathways involving an indole-enyne structure, based on values reported for similar organic reactions.

| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) | Transition State Geometry Highlights |

|---|---|---|---|

| [4+2] Cycloaddition | Diels-Alder type reaction involving the enyne system. | 20-25 | Asynchronous bond formation, boat-like conformation. |

| Ene Reaction | Intramolecular hydrogen transfer coupled with C-C bond formation. | 28-35 | Six-membered ring-like transition state. |

| Electrophilic Addition to Alkyne | Addition of an electrophile (e.g., H+) to the triple bond. | 15-20 | Formation of a vinyl cation intermediate. |

| Nucleophilic Addition to Alkene | Addition of a nucleophile to the double bond, potentially activated by the indole ring. | 22-28 | Charge separation in the transition state. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape and intermolecular interactions of flexible molecules like this compound. ajchem-a.com By simulating the atomic motions over time, MD can reveal the preferred three-dimensional structures, the dynamics of their interconversion, and how the molecule interacts with its environment. nih.gov

The conformational flexibility of this compound arises primarily from the rotation around the single bond connecting the but-1-en-3-yn-1-yl substituent to the indole nitrogen. MD simulations can map the potential energy surface associated with this rotation, identifying low-energy conformers and the barriers between them. This analysis is crucial for understanding how the molecule's shape influences its reactivity and physical properties. Studies on similar substituted indoles, such as 1H-indole-3-acetic acid, have demonstrated the utility of MD in identifying stable conformers and the role of intramolecular interactions, like hydrogen bonds, in stabilizing specific geometries. researchgate.net

Furthermore, MD simulations are instrumental in characterizing the intermolecular interactions between this compound and other molecules, such as solvents or biological macromolecules. These simulations can quantify the strength and nature of these interactions, which can be a combination of hydrogen bonding, van der Waals forces, and π-stacking interactions involving the indole ring. For instance, computational studies on the interaction of indole-like molecules with water have shown that both σ-type (hydrogen bonding to the NH group) and π-type (interaction with the aromatic cloud) complexes can be formed, with distinct interaction energies. nih.gov The electrostatic and dispersive contributions to these interactions can be dissected to provide a deeper understanding of their nature. nih.gov

The following interactive table presents a summary of typical intermolecular interaction energies and conformational dihedral angles for an indole-enyne system in a simulated aqueous environment, based on data from related indole derivatives.

| Parameter | Description | Typical Value Range | Significance |

|---|---|---|---|

| C-N-C-C Dihedral Angle | Rotation around the bond connecting the substituent to the indole nitrogen. | -120° to -90° and 90° to 120° (for low-energy conformers) | Defines the major stable conformations of the molecule. |

| Interaction Energy with Water | Average non-bonded interaction energy with surrounding water molecules. | -15 to -25 kcal/mol | Indicates the strength of solvation and the molecule's hydrophilicity. nih.gov |

| π-π Stacking Energy | Interaction energy with another aromatic ring (e.g., another indole). | -5 to -10 kcal/mol | Important for understanding self-assembly and interaction with biological targets. |

| Hydrogen Bond Lifetime (with water) | Average duration of a hydrogen bond between the indole NH and a water molecule. | 1-5 picoseconds | Reflects the dynamics of solvent-solute interactions. |

Strategic Applications of 1 but 1 En 3 Yn 1 Yl 1h Indole As a Synthetic Intermediate

Precursor in Complex Natural Product Synthesis: Case Studies of Indiacen A and B

The utility of the but-1-en-3-yn-1-yl indole (B1671886) framework is prominently highlighted in the synthetic strategies toward the Indiacen family of natural products. While direct use of the parent compound is not explicitly detailed, a closely related derivative, tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate, has been synthesized and identified as a key precursor for the biologically active natural products Indiacen A and Indiacen B. acs.org

A novel total synthesis of these antimicrobial prenyl indoles has been successfully achieved, underscoring the importance of the enyne functionality. The key transformations in this synthesis include a Horner-Wadsworth-Emmons olefination to construct the terminal conjugated enyne, followed by carboalumination, chlorination, and Vilsmeier-Haack formylation. acs.org This approach was designed to overcome the limitations of previous methods, which often involved hazardous chemicals, harsh reaction conditions, low yields, and lengthy multi-step processes. acs.org In one reported synthesis, Indiacen B was obtained in a 65% yield from an intermediate derived from the initial enyne precursor. acs.org The development of a feasible synthetic method for these indole alkaloids was motivated by their notable pharmacological activities. acs.org

Table 1: Key Synthetic Transformations in the Total Synthesis of Indiacen A and B

| Transformation | Reagents/Conditions | Purpose |

| Horner-Wadsworth-Emmons Olefination | Not specified | Construction of the terminal conjugated enyne |

| Carboalumination | Not specified | Addition of an organoaluminum reagent across the alkyne |

| Chlorination | Not specified | Introduction of a chlorine atom to form Indiacen B |

| Vilsmeier-Haack Formylation | Not specified | Introduction of a formyl group |

Design and Development of Novel Polycyclic and Heterocyclic Scaffolds

The enyne moiety within 1-(but-1-en-3-yn-1-yl)-1H-indole and its derivatives is a powerful tool for the construction of complex polycyclic and heterocyclic systems through cyclization reactions. nih.govrsc.org Transition-metal-catalyzed cycloisomerization of enynes is a highly effective, atom-economical strategy for building intricate molecular architectures. acs.orgnih.gov

One notable application is the iron-catalyzed 1,5-enyne cycloisomerization, which proceeds via a 5-endo-dig cyclization pathway. nih.gov While the substrate in the reported study was a (3-methylene)indoline-tethered alkyne, the fundamental reactivity of the 1,5-enyne system is directly analogous to the potential transformations of this compound. This methodology provides a rapid and efficient route to highly substituted 3-(1-indenyl)indole derivatives, which are valuable structural motifs. nih.gov

Furthermore, palladium-catalyzed dearomative 1,6-enyne cycloisomerization of alkyne-tethered indoles has been developed to afford spiro dihydrobenzofurans and indolines. rsc.orgresearchgate.net This reaction proceeds through a 6-endo-dig cyclization and is characterized by its high atom economy and regioselectivity. rsc.org The ability to construct spirocyclic systems is of significant interest in medicinal chemistry due to the introduction of three-dimensional complexity.

Cascade reactions involving indole derivatives with alkyne functionalities have also been explored. For instance, a cascade trifluoromethylthiolation and cyclization of N-[(3-aryl)propioloyl]indoles have been used to prepare novel trifluoromethylthiolated pyrrolo[1,2-a]indol-3-ones. beilstein-journals.orgnih.gov These reactions demonstrate the potential of the N-alkynylindole scaffold to undergo complex transformations to yield unique heterocyclic systems. beilstein-journals.orgnih.gov

Table 2: Examples of Enyne Cyclization Reactions for Scaffold Synthesis

| Reaction Type | Catalyst | Substrate Type | Product Scaffold | Reference |

| 1,5-Enyne Cycloisomerization | Fe(OTf)₃ | (3-Methylene)indoline-tethered alkyne | 3-(1-Indenyl)indole | nih.gov |

| Dearomative 1,6-Enyne Cycloisomerization | Pd(OAc)₂ | C2-Alkyne-tethered indole | Spiro Indoline | rsc.orgresearchgate.net |

| Cascade Trifluoromethylthiolation and Cyclization | AgSCF₃ / (NH₄)₂S₂O₈ | N-[(3-Aryl)propioloyl]indole | Pyrrolo[1,2-a]indol-3-one | beilstein-journals.orgnih.gov |

Role in the Elaboration of Advanced Chemical Probes for Material Science and Catalysis

While direct applications of this compound in the fabrication of chemical probes for material science and catalysis are still emerging, its structural features suggest significant potential. Chemical probes are essential tools for investigating biological pathways and are designed to selectively modulate protein function. northwestern.edu The development of these probes often relies on versatile chemical handles that allow for facile modification and attachment to reporter groups. mskcc.org

The terminal alkyne of the but-1-en-3-yn-1-yl group is an ideal functional group for "click chemistry," a set of biocompatible reactions widely used in the development of chemical probes. This allows for the straightforward attachment of fluorophores, biotin (B1667282) tags, or other reporter molecules. The indole nucleus itself is considered a "privileged scaffold" in medicinal chemistry and is found in numerous bioactive compounds, making it an excellent core structure for the design of targeted chemical probes. nih.gov

In the realm of material science, indole derivatives are known for their interesting electronic and photophysical properties. nih.gov The conjugated enyne system in this compound, in conjunction with the electron-rich indole ring, can be exploited to create novel push-pull chromophores. nih.gov These types of molecules have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. nih.gov The synthesis of N-methyl indole-containing compounds with tunable optoelectronic properties highlights the potential of N-substituted indoles in this field. nih.gov

In catalysis, the enyne functionality can act as a ligand for transition metals or be incorporated into more complex ligand frameworks. While specific examples using this compound are not yet reported, the development of novel heterocyclic systems from this precursor could lead to new classes of catalysts. The synthesis of functionalized N-heterocycles is a cornerstone of catalyst development. nih.gov

Table 3: Potential Applications and Relevant Functional Groups

| Application Area | Key Functional Group | Potential Role |

| Chemical Probes | Terminal Alkyne | "Click" chemistry handle for conjugation |

| Material Science | Conjugated Enyne-Indole System | Building block for push-pull chromophores and organic electronic materials |

| Catalysis | Enyne and Indole Nucleus | Precursor for novel ligand synthesis |

Future Perspectives and Emerging Research Avenues

Exploration of Unconventional Reactivity Profiles of the Enyne Moiety

The conjugated but-1-en-3-yne unit is a versatile functional group, ripe for investigation into unconventional reactivity pathways. Future research could unlock novel transformations and molecular scaffolds originating from 1-(but-1-en-3-yn-1-yl)-1H-indole.

One promising area is the investigation of gold- and other transition-metal-catalyzed cycloisomerization reactions. The enyne moiety is a classic substrate for such transformations, which could lead to the formation of complex polycyclic indol-1-yl-fused systems. For instance, gold catalysis has been effectively used for the annulation of N-protected indoles from N-arylhydroxamic acids and various alkynes, demonstrating the power of this approach in constructing complex indole-containing molecules under mild conditions. nih.govrsc.org The regioselectivity of these cyclizations could potentially be controlled by the substitution pattern on the indole (B1671886) ring or the enyne unit itself.

Furthermore, the enyne could participate in various cycloaddition reactions. For example, Diels-Alder reactions with suitable dienes could engage the double bond, while the triple bond could undergo [2+2+2] cycloadditions with other alkynes, catalyzed by metals like nickel or rhodium, to construct novel carbocyclic or heterocyclic systems fused to the indole nitrogen.

The electronic nature of the enyne, influenced by the electron-donating indole ring, could also be exploited in nucleophilic or electrophilic addition reactions. The development of protocols for selective functionalization of either the double or triple bond would be a valuable endeavor, providing access to a diverse range of new indole derivatives. A study on the gold-catalyzed intermolecular coupling of indoles with carbonyl-functionalized alkynes has shown that the reaction can be controlled to produce vinyl indoles in high yield, avoiding the common side reaction of bisindolemethane formation. acs.org This suggests that selective reactions on the enyne moiety of this compound are feasible.

Table 1: Potential Unconventional Reactions of the Enyne Moiety

| Reaction Type | Potential Catalyst/Reagent | Expected Outcome | Reference for Related Systems |

|---|---|---|---|

| Cycloisomerization/Annulation | Gold (Au), Platinum (Pt), or other π-acidic metals | Polycyclic indol-1-yl-fused heterocycles | nih.govrsc.org |

| [4+2] Cycloaddition (Diels-Alder) | Electron-rich dienes | Indole-substituted cyclohexene (B86901) derivatives | General Organic Chemistry Principles |

| [2+2+2] Cycloaddition | Nickel (Ni) or Rhodium (Rh) complexes | Indole-substituted aromatic or hydroaromatic rings | acs.org |

| Selective Hydrofunctionalization | Transition metal catalysts with specific ligands | Functionalized vinyl or alkynyl indole derivatives | acs.org |

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

The translation of novel chemical discoveries from the laboratory to industrial application hinges on the development of scalable and efficient synthetic methods. Flow chemistry, characterized by the continuous processing of reagents in microreactors or tubular reactors, offers significant advantages over traditional batch synthesis in terms of safety, reproducibility, and scalability. mdpi.comnih.govresearchgate.net

Future research should focus on adapting or developing a flow synthesis protocol for this compound. The synthesis of the indole core itself is amenable to flow conditions, with established methods like the Fischer, Bischler, and Madelung syntheses having been successfully implemented in continuous flow systems. researchgate.net For instance, the Fischer indole synthesis has been performed in flow with high efficiency and productivity. mdpi.com The subsequent N-alkenylation with a suitable but-1-en-3-yne precursor could be integrated as a downstream process in a multi-step flow sequence.

Automated synthesis platforms, which combine flow reactors with online monitoring and feedback control, could further accelerate the optimization of reaction conditions for the synthesis of this compound. This would allow for rapid screening of catalysts, solvents, and temperature, leading to a highly optimized and scalable production method. The development of such a system would not only be beneficial for this specific molecule but could also serve as a blueprint for the synthesis of a wider range of N-substituted indole derivatives.

Table 2: Comparison of Batch vs. Potential Flow Synthesis for Indole Derivatives

| Parameter | Traditional Batch Synthesis | Potential Flow Synthesis | Reference for Flow Synthesis of Indoles |

|---|---|---|---|

| Scalability | Often challenging, requires larger reactors | Easier to scale by extending operation time or using parallel reactors | mdpi.comresearchgate.net |

| Safety | Higher risk with exothermic reactions and hazardous reagents | Improved heat and mass transfer, smaller reaction volumes enhance safety | researchgate.net |

| Reaction Time | Can be lengthy, including heating and cooling cycles | Significantly reduced reaction times due to efficient heat transfer | mdpi.com |

| Reproducibility | Can vary between batches | High consistency and reproducibility | nih.gov |

Development of Next-Generation Sustainable Catalytic Systems for Indole-Enyne Transformations

The development of sustainable chemical processes is a paramount goal in modern chemistry. For transformations involving this compound, future research should prioritize the use of catalytic systems that are environmentally benign and economically viable.

This includes the use of earth-abundant metal catalysts, such as iron, copper, or nickel, as alternatives to precious metals like palladium or platinum. For example, nickel-catalyzed cross-coupling reactions have been developed for the synthesis of functionalized internal alkynes, which could be applicable to the derivatization of the enyne moiety in this compound. acs.org

Photoredox catalysis is another burgeoning field that offers sustainable reaction pathways by using visible light as a renewable energy source. The development of photocatalytic methods for the functionalization of the indole ring or the enyne moiety would be a significant step forward.

Furthermore, the design of recyclable catalytic systems, such as catalysts immobilized on solid supports or in biphasic systems, would enhance the sustainability of any synthetic process involving this compound. A cooperative catalytic system, for example using both gold and zinc, has been shown to be highly efficient for the synthesis of N-protected indoles from alkynes under mild conditions. nih.govrsc.org Exploring such cooperative catalysis for the transformations of this compound could lead to novel and efficient reaction pathways.

Table 3: Emerging Sustainable Catalytic Systems for Indole-Enyne Chemistry

| Catalytic Approach | Key Features | Potential Application for this compound | Reference for Related Systems |

|---|---|---|---|

| Earth-Abundant Metal Catalysis (e.g., Ni, Cu, Fe) | Lower cost, reduced toxicity compared to precious metals. | Cross-coupling reactions, cycloadditions, and hydrofunctionalizations of the enyne. | acs.org |

| Photoredox Catalysis | Uses visible light as an energy source, mild reaction conditions. | Radical additions to the enyne, C-H functionalization of the indole ring. | General Principle |

| Cooperative Catalysis (e.g., Au/Zn) | Synergistic effects leading to higher efficiency and novel reactivity. | Annulation and cycloisomerization reactions. | nih.govrsc.org |

| Immobilized/Recyclable Catalysts | Facilitates catalyst separation and reuse, reducing waste. | Application in flow chemistry for continuous production. | General Principle |

Q & A

Q. What are the established synthetic routes for 1-(But-1-en-3-yn-1-yl)-1H-indole?

The compound is typically synthesized via N-alkylation of 1H-indole using a propargyl bromide derivative. For example, 1H-indole reacts with 3-bromoprop-1-yne in the presence of NaH (sodium hydride) in DMSO, yielding the target compound with 87% efficiency under optimized conditions . Similar protocols for indole alkylation, such as those for 1-butyl-5-methoxy-1H-indole derivatives, highlight the importance of base selection and solvent polarity in controlling regioselectivity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Structural confirmation relies on 1H/13C NMR to identify shifts for the indole core and the unsaturated side chain (e.g., characteristic alkene/alkyne proton signals at δ 5.0–6.5 ppm). HPLC ensures purity (>99%), while FT-IR verifies functional groups like C≡C stretches (~2100 cm⁻¹) . For advanced characterization, single-crystal XRD resolves bond angles and confirms stereoelectronic effects in analogous indole derivatives .

Q. How can reaction yields be improved during synthesis?

Yield optimization involves:

- Temperature control : Lowering reaction temperatures reduces side reactions (e.g., polymerization of propargyl bromides).

- Stoichiometric ratios : Excess NaH (1.2–1.5 equivalents) ensures complete deprotonation of indole’s NH group .

- Solvent selection : Polar aprotic solvents like DMSO enhance nucleophilicity, as seen in 1-butylindole syntheses (16–90% yields) .

Advanced Research Questions

Q. What computational methods predict the reactivity of this compound?

Density Functional Theory (DFT) calculates bond parameters (e.g., C–C bond lengths in the butenynyl chain) and optimizes molecular geometry, aligning with experimental XRD data . Molecular Electrostatic Potential (MEP) maps identify electron-rich regions (e.g., indole’s pyrrole ring) as nucleophilic sites, guiding derivatization strategies .

Q. How do structural modifications influence biological activity?

Substitutions on the indole ring (e.g., methoxy or naphthoyl groups) enhance interactions with biological targets. For example:

- Antimicrobial activity : 3-(1H-indol-3-yl)maleimide derivatives show potency against Gram-positive bacteria via enzyme inhibition .

- Neuroactive effects : Sertindole analogs with piperidine substituents act as α1A-adrenoceptor ligands (Ki < 10 nM), suggesting potential CNS applications . In vitro assays (e.g., enzyme inhibition) and in vivo models (e.g., STZ-induced diabetic mice) are recommended for activity screening .

Q. What strategies resolve contradictions in reported synthetic yields?

Discrepancies in yields (e.g., 16% vs. 90% for similar procedures) arise from:

- Purification methods : Flash chromatography (cyclohexane/EtOAc) improves recovery compared to direct crystallization .

- Side reactions : Propargyl bromide instability requires inert atmospheres to prevent dimerization . Systematic DOE (Design of Experiments) can isolate critical variables (e.g., reaction time, base strength) .

Q. How are stereoelectronic effects analyzed in this compound?

Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H⋯π bonds in crystal packing), while DFT-calculated Fukui indices predict sites for electrophilic/nucleophilic attack . For example, the butenynyl chain’s electron-deficient sp-hybridized carbons are prone to cycloaddition reactions.

Methodological Considerations

Q. What analytical workflows validate synthetic intermediates?

A tiered approach is recommended:

- Step 1 : TLC monitoring for reaction progress.

- Step 2 : NMR for structural validation (e.g., absence of unreacted indole NH signal at δ 8.2 ppm).

- Step 3 : HPLC-MS for purity (>98%) and molecular ion confirmation .

Q. How are kinetic studies designed for reaction optimization?

Use pseudo-first-order kinetics by maintaining excess propargyl bromide. Monitor reaction progress via in-situ FT-IR to track alkynyl C≡C bond consumption. Arrhenius plots (ln k vs. 1/T) determine activation energy, guiding temperature adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.